![molecular formula C21H20N4O3 B2386861 7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034515-50-7](/img/structure/B2386861.png)
7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of ethanol and hydrazine hydrate in a reactor drum, heated to a specific temperature, followed by the addition of 2-chloropyrazine . The reaction is controlled at a specific temperature for several hours, then chilled and diluted . The residue is extracted with methylene dichloride/Virahol at a specific temperature range, filtered, and concentrated . The concentrate is diluted with MTBE, chilled, and stirred to filter out the precipitate . The precipitate is washed with cold MTBE and dried to obtain the final product .Molecular Structure Analysis
The molecular structure of “7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is characterized by the presence of a triazolo[4,3-a]pyrazine core, which is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core has the ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile .Scientific Research Applications
- Researchers have synthesized a series of hybrid molecules containing pyrazine and 1,3,4-oxadiazole rings, including this compound. These hybrids demonstrate remarkable antimicrobial activity .
Antimicrobial Activity
1H-Indazole Synthesis
properties
IUPAC Name |
7-(3,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-7-8-17(11-15(14)2)23-9-10-24-19(20(23)26)22-25(21(24)27)13-16-5-4-6-18(12-16)28-3/h4-12H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVGYQIFPBPQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione |
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